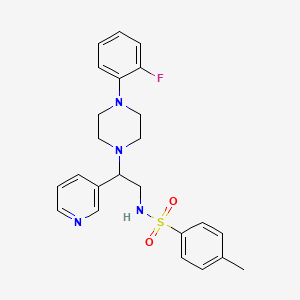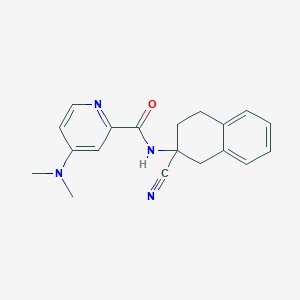![molecular formula C21H21N5O B2993485 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole CAS No. 338419-63-9](/img/structure/B2993485.png)
4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a piperazine derivative, it could potentially undergo reactions typical of this class of compounds, such as substitution or ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Alpha 1 Adrenoceptor Ligands
Research on pyrimido[5,4-b]indole derivatives, including compounds similar to 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole, has highlighted their potential as potent and selective alpha 1 adrenoceptor ligands. These compounds exhibit high affinity for alpha 1 adrenoceptor by displacing [3H]prazosin from rat cortical membranes, suggesting their utility in studies related to vascular resistance and hypertension. The structural modifications of these derivatives have shown significant selectivity over other receptor types, emphasizing their relevance in targeted adrenoceptor research (Russo et al., 1991).
Antitumor Activity
Bis-indole derivatives, including structures incorporating elements similar to the this compound, have demonstrated promising antitumor activities. These compounds have been evaluated through the National Cancer Institute's human cell line screen, with certain derivatives showing significant antitumor efficacy. The synthesis approach linking two indole systems has provided insights into the mechanism of action, including proteasome inhibition and plasma membrane electron transport inhibition, underscoring their potential in cancer therapy research (Andreani et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
The exploration of bis(heteroaryl)piperazines (BHAPs) has led to the identification of compounds with enhanced potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research has included derivatives structurally related to this compound, showcasing the significance of such compounds in the development of novel therapeutic agents against HIV-1. The modification of the lead molecule's structure has been critical in achieving higher potency and selectivity, culminating in clinical evaluation prospects (Romero et al., 1994).
Synthesis and Chemical Development
The synthesis and development processes for compounds structurally similar to this compound have been documented, detailing methodologies for the large-scale production of these chemicals. Such research is instrumental in the pharmaceutical development of new drugs, offering insights into safe, efficient, and cost-effective synthesis routes for potential therapeutic agents (Anderson et al., 1997).
Zukünftige Richtungen
The future directions for research on “4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole” could include further exploration of its synthesis, investigation of its biological activity, and development of pharmaceutical applications. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could potentially be a valuable target for future research .
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-27-16-8-6-15(7-9-16)25-10-12-26(13-11-25)21-20-19(22-14-23-21)17-4-2-3-5-18(17)24-20/h2-9,14,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVZXRUGJNGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)

![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)


![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2993419.png)



![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
